molecular formula C9H8N2O4 B106140 Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- CAS No. 17122-78-0

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-

Cat. No.: B106140
CAS No.: 17122-78-0
M. Wt: 208.17 g/mol
InChI Key: SDTJRMCHWCUSBN-YHYXMXQVSA-N
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Mechanism of Action

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As it is used in proteomics research , it might be involved in protein-related pathways.

Result of Action

As a specialty product for proteomics research , it might have effects on protein synthesis or function.

Preparation Methods

The synthesis of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(hydroxyimino)acetyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- can be compared with other similar compounds such as:

    4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    2-(hydroxyimino)acetyl chloride: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups.

The uniqueness of Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

17122-78-0

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoic acid

InChI

InChI=1S/C9H8N2O4/c12-8(5-10-15)11-7-3-1-6(2-4-7)9(13)14/h1-5,15H,(H,11,12)(H,13,14)/b10-5-

InChI Key

SDTJRMCHWCUSBN-YHYXMXQVSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C=N\O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C=NO

Origin of Product

United States

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